Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-3-13-7(11)6-5(4-12-2)10-8(9)14-6/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPWUMHZSKIWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652220 | |
| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-82-1 | |
| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in methanol or ethanol to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which is more efficient and yields higher overall product. This method uses commercially available starting materials and simplifies the process by combining multiple reaction steps into a single operation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiazole compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₈H₁₂N₂O₃S
- Molecular Weight: 216.26 g/mol
- Structural Features: The compound features a thiazole ring, an amino group, and a methoxymethyl substituent, which contribute to its reactivity and potential biological activity.
Pharmaceutical Research
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is primarily explored for its potential as a pharmacological agent. Its thiazole structure is associated with various biological activities, making it a candidate for drug development.
Key Biological Activities:
- Anticancer Properties: Compounds with thiazole rings often exhibit anticancer activity. Studies suggest that derivatives of thiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antioxidant Effects: Thiazole derivatives have shown promise as antioxidants, scavenging free radicals and protecting against oxidative stress in biological systems .
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, facilitating the synthesis of more complex molecules.
Reactions Involving this compound:
- Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic substitutions, leading to the formation of more complex derivatives.
- Condensation Reactions: The carboxylate group enables condensation reactions with other organic compounds, expanding its utility in synthetic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Computational and Structural Insights
Biological Activity
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential antitumor properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₂N₂O₃S
- Molecular Weight : 216.26 g/mol
The compound features a thiazole ring, which is known for conferring various biological activities, including antimicrobial and anticancer effects. The presence of the amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.
Target Enzyme
This compound primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase , which plays a crucial role in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the peptidoglycan layer formation, leading to bacterial cell death.
Mode of Action
The interaction with UDP-N-acetylmuramate/L-alanine ligase is characterized by protein-ligand interactions that prevent the enzyme from catalyzing necessary reactions for cell wall synthesis. This mode of action is significant for its antibacterial properties against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa .
Antimicrobial Activity
This compound exhibits notable antimicrobial activity. The following table summarizes its efficacy against various pathogens:
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus epidermidis | Significant antibacterial effect | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | Effective against multidrug-resistant strains | Disruption of peptidoglycan formation |
| Candida glabrata | Moderate antifungal activity | Inhibition of cell wall integrity |
Antitumor Activity
Recent studies suggest that this compound may also possess antitumor properties. Research indicates that compounds with similar thiazole scaffolds have shown cytotoxic effects on various cancer cell lines:
- Cytotoxicity Studies : The compound has demonstrated IC50 values in the low micromolar range against human cancer cell lines .
- Mechanisms of Action : The observed cytotoxic effects are likely due to the compound's ability to induce apoptosis and disrupt cellular metabolism in cancer cells .
Case Studies and Research Findings
- Antibacterial Studies : A study highlighted the compound's effectiveness against antibiotic-resistant strains, showcasing its potential as a lead compound in developing new antibacterial agents .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound could inhibit the growth of melanoma and pancreatic cancer cells, suggesting further investigation into its use as an anticancer agent .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are essential for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for synthesizing Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate and its derivatives?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting α-chloroacetoacetate derivatives with thiourea under reflux conditions in polar solvents like acetonitrile. For example, ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (a structural analog) was synthesized by treating ethyl α-chloroacetoacetate with thiourea, followed by ureido-functionalization using isocyanates at 80°C . Key steps include:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and regiochemistry. For instance, NH protons appear as singlets at δ ~7.85 ppm in DMSO-d .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (ester C=O) and ~3300 cm (NH) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular ions (e.g., [M+H] observed at 476.02755 for a bromophenyl analog) .
Q. How are solubility and stability profiles determined for this compound in biological assays?
Methodological Answer:
- Solubility Testing: Use serial dilution in DMSO/PBS mixtures, followed by UV-Vis spectroscopy to detect precipitation.
- Stability: Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Adjust formulation with co-solvents (e.g., cyclodextrins) if instability is observed .
Advanced Research Questions
Q. How can computational models (e.g., QSAR, DFT) predict the bioactivity and electronic properties of this thiazole derivative?
Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA): Align derivatives based on steric/electrostatic fields to correlate substituent effects (e.g., methoxymethyl vs. bromophenyl) with antimicrobial activity .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, exact-exchange functionals (e.g., B3LYP) improve accuracy for thermochemical properties like bond dissociation energies .
Q. What strategies resolve low yields in ureido-functionalization reactions of this compound?
Methodological Answer:
- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to accelerate isocyanate coupling.
- Solvent Optimization: Replace acetonitrile with DMF to enhance nucleophilicity of the amino group. Evidence shows yields improved from 27% to >50% in similar systems .
- Controlled Temperature: Prolonged heating (8–12 hours) at 80°C ensures complete conversion, as abrupt cooling may precipitate unreacted starting material .
Q. How can crystallographic data resolve contradictions in tautomerism or regiochemistry?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Resolve tautomeric forms (e.g., enamine vs. imine configurations) by analyzing bond lengths and angles. For example, a related thiazole derivative’s X-ray structure confirmed exocyclic double bond orientation with 3:1 isomeric ratio .
- Powder XRD: Compare experimental patterns with simulated data from DFT-optimized structures to validate bulk crystallinity .
Q. How to address discrepancies in reported biological activity across structural analogs?
Methodological Answer:
- Meta-Analysis: Compare IC values against common targets (e.g., SIRT2 inhibition) while controlling for assay conditions (pH, cell line).
- Structural Clustering: Group derivatives by substituent electronic effects (e.g., electron-withdrawing bromo vs. electron-donating methoxymethyl) to identify SAR trends. For example, bromophenyl analogs showed enhanced anticancer activity due to increased lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
